Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Overview
Description
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is a member of the pyridine and azetidine families, characterized by the presence of a pyridine ring and an azetidine ring with a hydroxyl group attached to the azetidine ring
Preparation Methods
The synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate typically involves the reaction of ethyl nicotinate with 3-hydroxyazetidine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques, such as column chromatography, to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may yield an alcohol .
Scientific Research Applications
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxyl group on the azetidine ring can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the azetidine ring and hydroxyl group, making it less versatile in terms of chemical reactivity.
3-Hydroxyazetidine: Lacks the pyridine ring and ester group, limiting its applications in organic synthesis.
Pyridine-3-carboxylate derivatives: These compounds may have different substituents on the pyridine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-3-4-10(12-5-8)13-6-9(14)7-13/h3-5,9,14H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJVYAIBHDDKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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